molecular formula C9H7BrN2O2 B3022630 methyl 4-bromo-1H-indazole-6-carboxylate CAS No. 885518-47-8

methyl 4-bromo-1H-indazole-6-carboxylate

Cat. No. B3022630
M. Wt: 255.07 g/mol
InChI Key: DCYBEDQPCQOEIR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1H-indazole-6-carboxylate is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrrole ring fused to a benzene ring. The specific compound has a bromine atom at the fourth position and a carboxylate ester group at the sixth position on the indazole ring structure.

Synthesis Analysis

The synthesis of related indazole derivatives has been reported in several studies. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively, which can be further modified to access various dibromoindole derivatives . Another study describes the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester, which involves N1-arylation and conversion to diethylamide . These methods demonstrate the versatility of indazole derivatives in chemical synthesis and their potential as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of indazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been determined, providing insights into the molecular geometry and electronic structure of such compounds . Similarly, the structure of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate has been elucidated, revealing hydrogen-bond-like interactions within the crystal .

Chemical Reactions Analysis

Indazole derivatives participate in a variety of chemical reactions. The regioselective dibromination of methyl indole-3-carboxylate is an example of a halogenation reaction . The formation of indazole rings can also occur through intramolecular aliphatic diazonium coupling, as seen in the formation of the methyl ester of 1H-indazole-3-carboxylic acid . These reactions highlight the reactivity of indazole compounds and their potential for creating complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and carboxylate groups can affect properties like solubility, melting point, and reactivity. The crystal and molecular structures of these compounds, determined through X-ray crystallography, provide valuable information about their solid-state properties and potential intermolecular interactions . Spectroscopic characterization techniques such as IR, NMR, and MS are also used to elucidate the structural details and purity of these compounds .

Scientific Research Applications

Synthesis Techniques

  • Regiospecific Synthesis: A study by Dandu et al. (2007) reported a regiospecific approach to synthesize various N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, highlighting the versatility of indazole derivatives in chemical synthesis (Dandu et al., 2007).

Chemical Properties

  • Enthalpy of Formation: A 2019 study by Orozco-Guareño et al. evaluated the molar standard enthalpy of formation for various indazoles, including 1-methyl-1H-indazole-6-carboxylic methyl ester. This study provides valuable insights into the energetic and structural influence of carbonyl and acetate groups in these compounds (Orozco-Guareño et al., 2019).

Structural Analysis and Synthesis

  • Ring Transformation

    Research by Fujimura et al. (1984) described a transformation process for 3, 4-dihydro-1-methyl-6-phenyl-1, 4, 5-benzotriazocin-2 (1H)-one into 1-(methylcarbamoyl) methyl-3-phenyl-1H-indazole, illustrating the potential for creating diverse compounds from indazole derivatives (Fujimura et al., 1984).

  • Novel Compound Synthesis

    A 2010 study by Murugavel et al. synthesized a new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters, further demonstrating the chemical versatility of indazole-based compounds (Murugavel et al., 2010).

Biological Applications

  • Antitumor Activity

    Huang et al. (2017) synthesized novel compounds including methyl 1-(6-bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylate and evaluated their antitumor activity, indicating the potential of indazole derivatives in medical research (Huang et al., 2017).

  • Antifungal Activity

    Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, including compounds with 5-bromo-1H-indazole moieties, to test their antifungal activities, highlighting the bioactive potential of indazole derivatives (Du et al., 2015).

  • Enzyme Inhibition Studies

    Nawaz et al. (2021) investigated the synthesis of indazole derivatives and their inhibitory potential against α-amylase and α-glucosidase enzymes, demonstrating the relevance of indazole compounds in enzymology (Nawaz et al., 2021).

Safety And Hazards

Methyl 4-bromo-1H-indazole-6-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for research on methyl 4-bromo-1H-indazole-6-carboxylate could involve exploring its potential medicinal applications, given the known medicinal properties of indazole derivatives . Additionally, more research is needed to elucidate its synthesis methods and chemical reactions.

properties

IUPAC Name

methyl 4-bromo-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYBEDQPCQOEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646135
Record name Methyl 4-bromo-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1H-indazole-6-carboxylate

CAS RN

885518-47-8
Record name Methyl 4-bromo-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-1H-indazole-6-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Brzozowski, NJ O'Brien, DJD Wilson, BM Abbott - Tetrahedron, 2014 - Elsevier
The development of a preparative route to a series of novel 4-(1H-indol-6-yl)-1H-indazole compounds as potential PDK1 inhibitors is described. The synthetic strategy centres on the late…
Number of citations: 9 www.sciencedirect.com

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